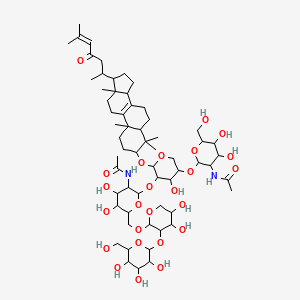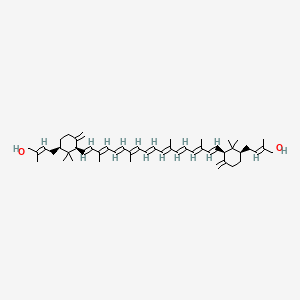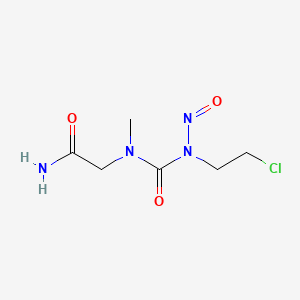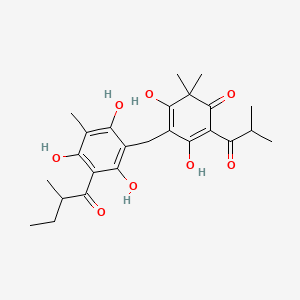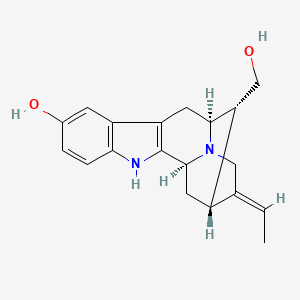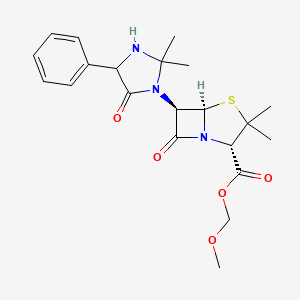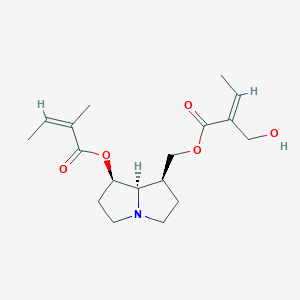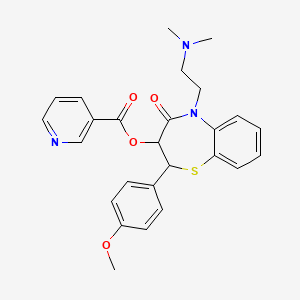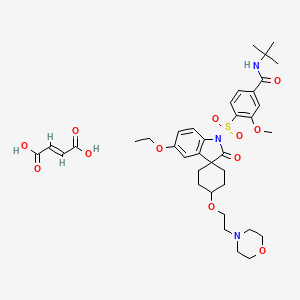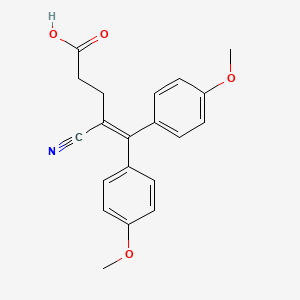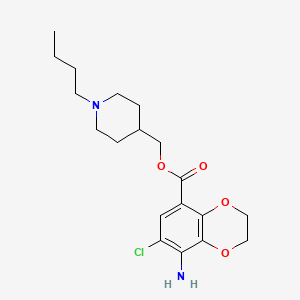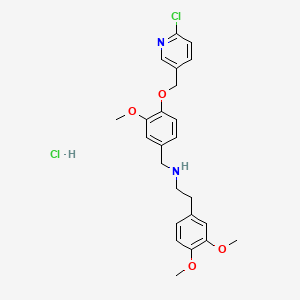
SBE13 hydrochloride
Overview
Description
SBE 13 hydrochloride is a highly potent and selective inhibitor of polo-like kinase 1 (PLK1). It is known for its ability to target the inactive conformation of the kinase, making it a valuable tool in cell signaling studies and cancer research . The compound has a molecular formula of C24H27ClN2O4·HCl and a molecular weight of 479.40 g/mol .
Mechanism of Action
Target of Action
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a member of a family of highly conserved serine/threonine kinases and plays a key role in mitosis, where it modulates the spindle checkpoint at the metaphase/anaphase transition . It is over-expressed in various human tumors and serves as a negative prognostic marker in cancer patients .
Mode of Action
This compound targets Plk1 in its inactive conformation . This leads to selectivity within the Plk family and towards Aurora A . This selectivity can be explained by docking studies of SBE13 into the binding pocket of homology models of Plk1, Plk2, and Plk3 in their inactive conformation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By inhibiting Plk1, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
This compound has been shown to significantly reduce cell proliferation and induce apoptosis in cancer cell lines . Increasing concentrations of SBE13 result in increasing amounts of cells in G2/M phase . The kinase activity of Plk1 was inhibited with an IC50 of 200 pM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules in the cellular environment can potentially impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
SBE13 hydrochloride targets the inactive conformation of Plk1 . It exhibits selectivity within the Plk family and towards Aurora A . This selectivity can be explained by docking studies of this compound into the binding pocket of homology models of Plk1, Plk2, and Plk3 in their inactive conformation .
Cellular Effects
This compound has been shown to significantly reduce cell proliferation and induce apoptosis in HeLa cells . Increasing concentrations of this compound result in increasing amounts of cells in G2/M phase . It does not change morphology after treatment of primary cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of Plk1 . It targets Plk1 in its inactive conformation, leading to selectivity within the Plk family and towards Aurora A .
Temporal Effects in Laboratory Settings
In laboratory settings, increasing concentrations of this compound result in increasing amounts of cells in G2/M phase 13 hours after double thymidin block of HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBE 13 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with 6-chloro-3-pyridinemethanol in the presence of a base to form the intermediate compound.
Introduction of the amine group: The intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to introduce the amine group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of SBE 13.
Industrial Production Methods
Industrial production of SBE 13 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
SBE 13 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SBE 13 hydrochloride can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
SBE 13 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PLK1 and its effects on cell cycle regulation.
Biology: Employed in cell signaling studies to understand the role of PLK1 in various cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting PLK1 .
Comparison with Similar Compounds
Similar Compounds
BI 2536: Another potent PLK1 inhibitor with a similar mechanism of action.
Volasertib: A PLK1 inhibitor used in clinical trials for cancer treatment.
Rigosertib: Inhibits PLK1 along with other kinases such as Bcr-Abl and Flt1
Uniqueness
SBE 13 hydrochloride is unique due to its high selectivity for PLK1 and its ability to bind to the inactive conformation of the kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSVDJLQQXEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474576 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052532-15-6 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052532-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


